

# An In-depth Technical Guide to 2,6-Dibromo-4-nitrophenol

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## Compound of Interest

Compound Name: 2,6-Dibromo-4-nitrophenol

Cat. No.: B181593

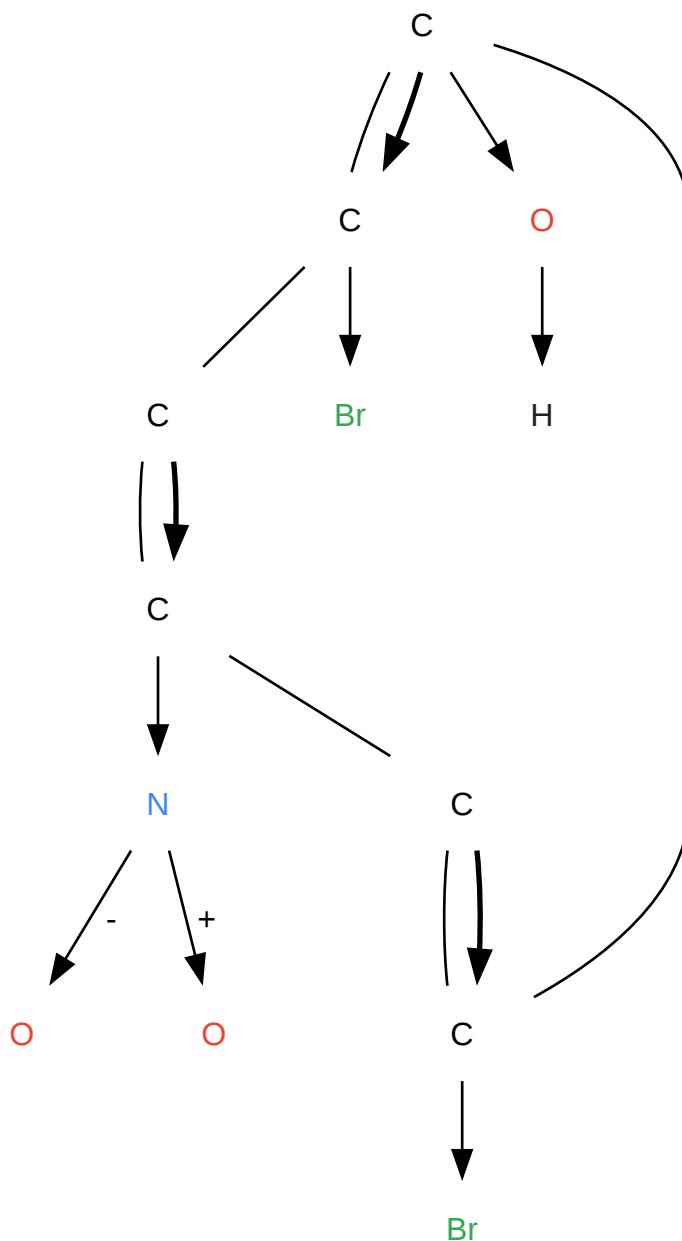
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This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **2,6-Dibromo-4-nitrophenol**, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**2,6-Dibromo-4-nitrophenol** is a chemical compound characterized by a phenol ring substituted with two bromine atoms at the ortho positions and a nitro group at the para position relative to the hydroxyl group.<sup>[1]</sup> This substitution pattern significantly influences its chemical and physical properties.

Molecular Diagram:



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Molecular structure of **2,6-Dibromo-4-nitrophenol**.

Table 1: Chemical Identifiers and Molecular Properties

Identifier/Property	Value
IUPAC Name	2,6-Dibromo-4-nitrophenol
Synonyms	4-Nitro-2,6-dibromophenol
CAS Number	99-28-5 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>6</sub> H <sub>3</sub> Br <sub>2</sub> NO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	296.90 g/mol <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
InChI Key	WBHZUAQCSHXCT-UHFFFAOYSA-N <a href="#">[2]</a> <a href="#">[4]</a>

Table 2: Physical and Chemical Properties

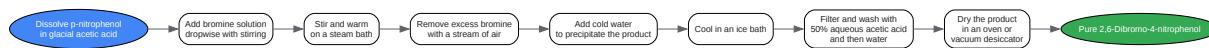
Property	Value
Appearance	Yellow crystalline powder or crystals. <a href="#">[1]</a> <a href="#">[7]</a>
Melting Point	145-157 °C (decomposes). <a href="#">[1]</a> <a href="#">[3]</a>
Solubility	Sparingly soluble in water; Soluble in ethanol and acetone. <a href="#">[1]</a>
LogP	3.57 <a href="#">[4]</a>

## Experimental Protocols

### Synthesis of 2,6-Dibromo-4-nitrophenol

A common and effective method for the synthesis of **2,6-Dibromo-4-nitrophenol** is the bromination of p-nitrophenol. The following protocol is adapted from established literature.

#### Workflow for the Synthesis of **2,6-Dibromo-4-nitrophenol**:



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### Synthesis workflow of **2,6-Dibromo-4-nitrophenol**.

#### Materials and Equipment:

- p-Nitrophenol
- Glacial acetic acid
- Bromine
- 5-liter round-bottomed flask
- Liquid-sealed mechanical stirrer
- Dropping funnel
- Gas trap
- Steam bath
- Büchner funnel
- Oven or vacuum desiccator with sodium hydroxide

#### Procedure:

- In a 5-liter round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and a gas trap, dissolve 278 g (2 moles) of p-nitrophenol in 830 cc of glacial acetic acid.
- While stirring at room temperature, add a solution of 750 g (4.7 moles) of bromine in 700 cc of glacial acetic acid dropwise over a period of three hours.
- After the addition is complete, continue stirring the reaction mixture for 30 minutes.
- Warm the mixture on a steam bath to an internal temperature of about 85°C for one hour to expel most of the excess bromine.
- Remove the final traces of bromine by passing a stream of air through the yellow or brown reaction mixture.

- Add 1.1 liters of cold water to the mixture and stir until it cools.
- Place the mixture in an ice bath overnight to allow for complete precipitation of the product.
- Collect the pale yellow crystalline product on a 19-cm Büchner funnel.
- Wash the collected solid first with 500 cc of 50% aqueous acetic acid and then thoroughly with water.
- Dry the product in an oven at 40–60°C or in a vacuum desiccator over sodium hydroxide.

## Purification

The synthesized **2,6-Dibromo-4-nitrophenol** can be further purified by recrystallization.

Procedure:

- Dissolve the crude product in a minimal amount of hot 50% aqueous acetic acid or aqueous ethanol.
- Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified product under vacuum.

## Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be employed for the analysis of **2,6-Dibromo-4-nitrophenol**.<sup>[4]</sup>

- Column: A suitable reverse-phase column, such as a Newcrom R1.<sup>[4]</sup>
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.<sup>[4]</sup> For Mass Spectrometry (MS) compatible applications, formic acid should be used in place of phosphoric acid.<sup>[4]</sup>

- Detection: UV detection at an appropriate wavelength.

#### Spectroscopic Analysis:

- $^1\text{H}$  NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.
- IR Spectroscopy: Infrared spectroscopy can be used to identify the functional groups present, such as the hydroxyl (-OH) and nitro (-NO<sub>2</sub>) groups.
- Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

## Applications

**2,6-Dibromo-4-nitrophenol** has applications in various fields:

- Biocide in Water Treatment: It acts as an antimicrobial agent, effectively controlling the growth of bacteria and algae.[1]
- Pesticides: It is used as an active ingredient in some pesticides due to its insecticidal and fungicidal properties.[1]

## Safety and Handling

**2,6-Dibromo-4-nitrophenol** should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS).

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